molecular formula C10H20N2O B6631508 N-ethyl-N-methylazepane-1-carboxamide

N-ethyl-N-methylazepane-1-carboxamide

Cat. No.: B6631508
M. Wt: 184.28 g/mol
InChI Key: AXWPFGSANXTHSS-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylazepane-1-carboxamide is a seven-membered azepane ring derivative featuring a carboxamide group at the 1-position and ethyl/methyl substituents on the nitrogen. This structural motif confers conformational flexibility and moderate lipophilicity, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) or enzyme-targeted therapies.

Properties

IUPAC Name

N-ethyl-N-methylazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-11(2)10(13)12-8-6-4-5-7-9-12/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWPFGSANXTHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)N1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-methylazepane-1-carboxamide typically involves the reaction of azepane with ethyl and methyl substituents. One common method is the amidation of azepane with ethyl and methyl amines under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methylazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azepane derivatives with different functional groups.

Scientific Research Applications

N-ethyl-N-methylazepane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-ethyl-N-methylazepane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the substrate from binding. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-5-Dimethyl-9-[(2-Methoxy-4-Methylsulfonylamino)Phenylamino]-4-Acridinecarboxamide (NSC 343 499)

Structural Differences :

  • Core Structure : Contains an acridine ring (tricyclic aromatic system) vs. the azepane (saturated 7-membered ring) in the target compound.
  • Substituents: Features a methoxy-methylsulfonylamino-phenylamino side chain and a methylcarboxamide group, differing from the ethyl/methyl-azepane carboxamide in the target.

Physicochemical Properties :

  • Lipophilicity : Log P = 1.10 (estimated) .
  • pKa : 6.40 (weaker base than acridine derivatives) .
  • DNA Binding : High association constant (Ka = 2.1 × 10⁶ M⁻¹) due to intercalation with DNA .
4-Methyl-N-(1-Naphthyl)Piperazine-1-Carboxamide (NSC 36816)

Structural Differences :

  • Core Structure: Piperazine (6-membered diamine ring) vs. azepane (7-membered monoamine ring).
  • Substituents : Naphthyl group at the 1-position and a methyl group on the piperazine nitrogen vs. ethyl/methyl groups on azepane.

Physicochemical Properties :

  • Lipophilicity : Likely higher than the acridine derivative due to the naphthyl group but lower than the azepane compound (ethyl group increases hydrophobicity).
  • Database Identifiers : CAS 6266-76-8; CHEMBL1496306 .

Biological Activity: No direct pharmacological data are provided, but piperazine carboxamides are often explored as serotonin receptor modulators or kinase inhibitors. The naphthyl group may enhance aromatic stacking interactions, contrasting with the azepane’s aliphatic flexibility.

Comparative Data Table

Compound Core Structure Substituents Log P (Estimated) Key Biological Activity Mechanism
N-Ethyl-N-methylazepane-1-carboxamide Azepane (7-membered) Ethyl, methyl, carboxamide ~1.5–2.0* Not reported (speculative) Potential enzyme/receptor modulation
NSC 343 499 (Acridine derivative) Acridine Methoxy-methylsulfonylamino-phenylamino 1.10 Antitumor (IC₅₀ = 6.7 nM) DNA intercalation
NSC 36816 (Piperazine derivative) Piperazine Methyl, naphthyl, carboxamide ~1.8–2.3* Not reported (aromatic binding) Serotonin/Kinase interaction

Key Findings and Implications

  • Substituent Effects : The ethyl group in the target compound likely increases lipophilicity compared to methyl or naphthyl substituents, influencing bioavailability and CNS penetration.
  • Mechanistic Divergence : Unlike the DNA-intercalating acridine derivative, the azepane carboxamide’s lack of aromaticity suggests alternative targets, such as GPCRs or ion channels.

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